molecular formula C6H8BrN7 B13085276 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13085276
M. Wt: 258.08 g/mol
InChI Key: QVCRICLQWITZLJ-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both bromine and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the triazole ring .

Scientific Research Applications

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, leading to the disruption of metabolic pathways in pathogens. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine stands out due to its unique combination of bromine and triazole moieties. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structure provides unique binding properties, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C6H8BrN7

Molecular Weight

258.08 g/mol

IUPAC Name

5-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12)

InChI Key

QVCRICLQWITZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCN2C(=NC(=N2)N)Br

Origin of Product

United States

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